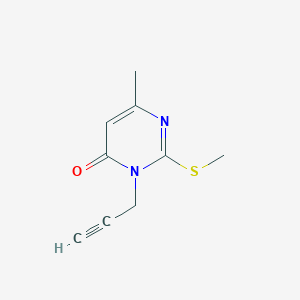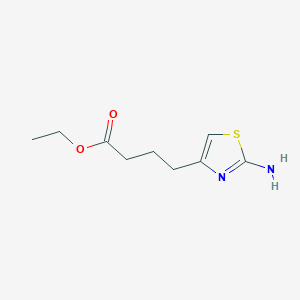
Ethyl 2-amino-4-thiazolebutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-thiazolebutanoate is an organic compound characterized by its thiazole ring, which is a sulfur and nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-thiazolebutanoate typically involves the reaction of ethyl acetoacetate with thiourea under basic conditions to form the thiazole ring. The general steps are as follows:
Formation of the Thiazole Ring: Ethyl acetoacetate reacts with thiourea in the presence of a base such as sodium ethoxide. The reaction mixture is heated to facilitate cyclization, forming the thiazole ring.
Amination: The resulting thiazole intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position of the thiazole ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Solvent extraction and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding thiazolidine derivative.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-thiazolebutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of more complex thiazole-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical agents, especially those targeting bacterial infections.
Industry: Utilized in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive thiazole moiety.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-thiazolebutanoate exerts its effects is largely dependent on its interaction with biological targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways, leading to bacterial cell death.
Comparison with Similar Compounds
Ethyl 2-amino-4-thiazolebutanoate can be compared with other thiazole derivatives such as:
Ethyl 2-amino-4-thiazoleacetate: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
2-Amino-4-thiazoleacetic acid: Lacks the ethyl ester group, which can affect its solubility and reactivity.
2-Amino-4-thiazolepropanoate: Another analog with a different carbon chain length, influencing its biological activity and synthesis routes.
Uniqueness: this compound is unique due to its specific carbon chain length and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its structure allows for versatile modifications, making it a valuable intermediate in various chemical and pharmaceutical syntheses.
Properties
CAS No. |
154404-96-3 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
ethyl 4-(2-amino-1,3-thiazol-4-yl)butanoate |
InChI |
InChI=1S/C9H14N2O2S/c1-2-13-8(12)5-3-4-7-6-14-9(10)11-7/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
KQSHBCRHDPATSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
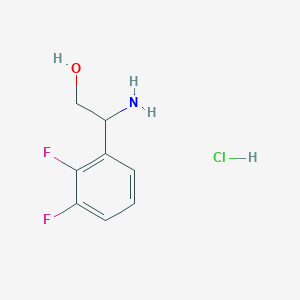
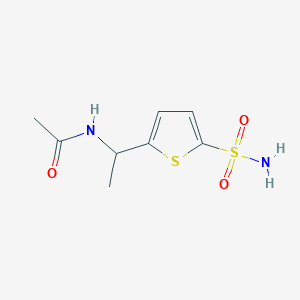
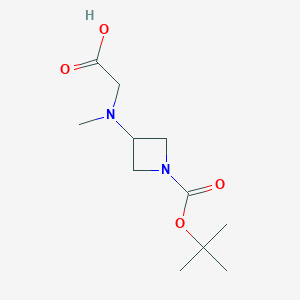
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)


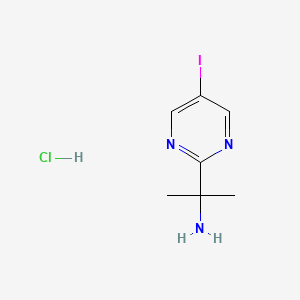
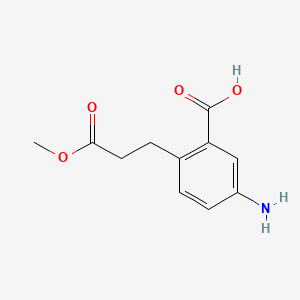
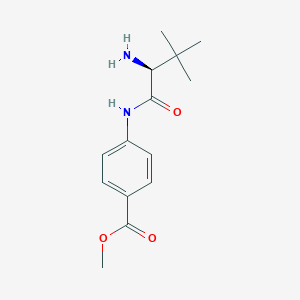
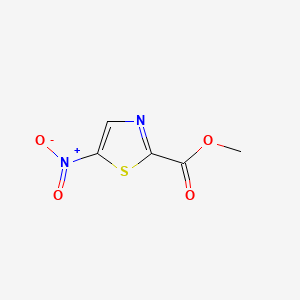
![N-methyl-N-[(naphthalen-1-yl)methyl]carbamoyl chloride](/img/structure/B13517147.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13517150.png)
